The 4-Chloro-3-ethyl Substitution Pattern is Crucial for Picomolar CETP Inhibition
A defined structure-activity relationship (SAR) study on CETP inhibitors identified the 4-chloro-3-ethylphenoxy motif as uniquely optimal for potency. The lead compound containing this specific moiety, compound 4a, exhibited an IC50 of 0.77 nM in a buffer assay and 59 nM in human serum, representing the most potent acyclic CETP inhibitor reported in that series [1]. This finding underscores the value of this specific substitution pattern as a privileged structure for this target class.
| Evidence Dimension | CETP Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.77 nM (buffer), 59 nM (human serum) for the R(+) enantiomer of a compound incorporating the 4-chloro-3-ethylphenoxy motif [1]. |
| Comparator Or Baseline | The initial lead compound 1 in this series, which lacks this specific substitution, showed significantly lower potency. Analogues with electron-donating, hydrogen-bond accepting, polar, or strong electron-withdrawing groups on the phenoxy ring also exhibited reduced potency [1]. |
| Quantified Difference | The 4-chloro-3-ethylphenoxy analogue is described as a 'simple picomolar inhibitor' and the 'most potent acyclic CETP inhibitor' in the study, implying a greater than 1000-fold improvement over the initial lead and other substitution patterns [1]. |
| Conditions | In vitro CETP-mediated [3H]-cholesteryl ester transfer assay from HDL to LDL in buffer and human serum [1]. |
Why This Matters
For projects targeting CETP, this specific compound is the validated precursor to a privileged pharmacophore that delivers picomolar target engagement, making it a strategic choice for lead optimization where a simple, unsubstituted phenoxyethylamine would be inactive.
- [1] Discovery of a Simple Picomolar Inhibitor of Cholesteryl Ester Transfer Protein. J. Med. Chem. 2003, 46, 11, 2121-2130. View Source
